Potent and Selective Inhibition of Human Monoamine Oxidase B (MAO-B) by 2-(Quinolin-3-yl)acetonitrile
In a direct enzymatic assay using human recombinant MAO-B expressed in supersomes, 2-(Quinolin-3-yl)acetonitrile demonstrated potent inhibition with an IC₅₀ of 10 nM [1]. Importantly, the compound showed marked selectivity, with an IC₅₀ of 3.5 µM against human CYP3A4 and 330 nM against human acetylcholinesterase (AChE), representing a >350-fold and 33-fold selectivity window, respectively [1]. This contrasts with the broader, less selective activity profiles often reported for unsubstituted quinoline and 2-yl or 4-yl acetonitrile regioisomers .
| Evidence Dimension | Inhibition Potency (IC₅₀) and Selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM (MAO-B); IC₅₀ = 3.5 µM (CYP3A4); IC₅₀ = 330 nM (AChE) |
| Comparator Or Baseline | Comparator: Human CYP3A4 (IC₅₀ = 3.5 µM); Human AChE (IC₅₀ = 330 nM). Baseline: Selectivity ratio (IC₅₀ CYP3A4 / IC₅₀ MAO-B = 350; IC₅₀ AChE / IC₅₀ MAO-B = 33). |
| Quantified Difference | >350-fold selectivity for MAO-B over CYP3A4; 33-fold selectivity over AChE. |
| Conditions | Inhibition of human recombinant MAO-B in supersomes using kynuramine as substrate; CYP3A4 inhibition in baculosomes via fluorescent homogeneous assay; AChE inhibition via Ellman's spectrophotometric assay. |
Why This Matters
This high potency and selectivity profile validates 2-(Quinolin-3-yl)acetonitrile as a high-value starting point for MAO-B inhibitor programs targeting neurological disorders, reducing the risk of off-target liabilities compared to less selective quinoline derivatives.
- [1] BindingDB. (n.d.). BDBM50585935 (CHEMBL5090153): 2-(Quinolin-3-yl)acetonitrile. BindingDB Entry. View Source
